![molecular formula C67H118N26O17 B137793 [Ser25] Protein Kinase C (19-31) CAS No. 136795-05-6](/img/structure/B137793.png)

[Ser25] Protein Kinase C (19-31)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

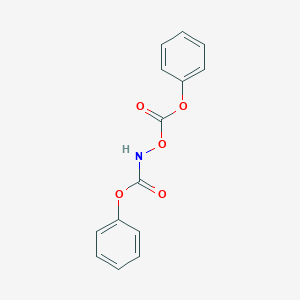

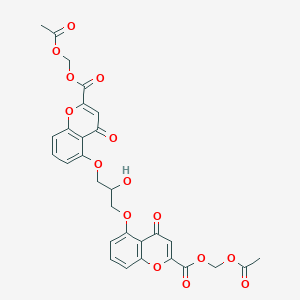

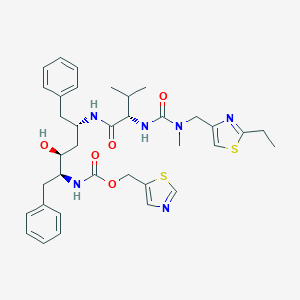

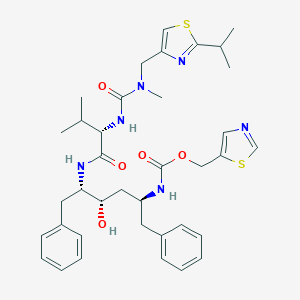

This peptide is a complex molecule with the molecular formula C93H159N35O25 . It is composed of several amino acids linked together in a specific sequence. The peptide sequence is Arginine (Arg or R), Phenylalanine (Phe or F), Alanine (Ala or A), Arginine (Arg or R), Lysine (Lys or K), Glycine (Gly or G), Serine (Ser or S), Leucine (Leu or L), Arginine (Arg or R), Glutamine (Gln or Q), Lysine (Lys or K), Asparagine (Asn or N), and Valine (Val or V) .

Synthesis Analysis

The synthesis of such a peptide would typically involve solid-phase peptide synthesis (SPPS), a method where the peptide chain is assembled step-by-step, one amino acid at a time. The process starts from the C-terminus and proceeds to the N-terminus. Each step involves coupling the next amino acid and deprotecting the N-terminus of the newly added amino acid .Aplicaciones Científicas De Investigación

Sustrato de la Proteína Kinasa C

“[Ser25] Protein Kinase C (19-31)” se deriva de la secuencia de pseudosustrato de la Proteína Kinasa C (PKC), pero con una sustitución de Ala a Ser-25 . Esta modificación lo convierte en un buen sustrato (Km = 0,2 µM) en lugar de un inhibidor . Esta propiedad es crucial en aplicaciones de investigación donde se necesita estudiar o manipular la actividad de la PKC.

Investigación del cáncer

El compuesto se utiliza en la investigación del cáncer, particularmente en el estudio del papel de la PKC en la transformación celular . Comprender cómo la PKC influye en la transformación celular puede proporcionar información sobre los mecanismos del desarrollo y progresión del cáncer, lo que podría conducir al desarrollo de nuevas estrategias terapéuticas.

Estudios de adhesión celular

La PKC juega un papel significativo en la adhesión celular , un proceso crucial para muchas funciones biológicas, incluido el desarrollo y mantenimiento de tejidos, la cicatrización de heridas y la respuesta inmunitaria. “[Ser25] Protein Kinase C (19-31)” se puede utilizar en la investigación para comprender el papel de la PKC en estos procesos.

Investigación de los puntos de control del ciclo celular

El compuesto también se utiliza en estudios relacionados con los puntos de control del ciclo celular . La PKC está involucrada en el control del ciclo celular, y las interrupciones en su función pueden conducir a un crecimiento celular descontrolado, un sello distintivo de muchos cánceres.

Control del volumen celular

La investigación sobre el control del volumen celular también utiliza este compuesto . Se sabe que la PKC juega un papel en la regulación del volumen celular, y “[Ser25] Protein Kinase C (19-31)” se puede utilizar para investigar esta función con más detalle.

Contractilidad cardíaca y manejo del calcio

Los estudios de eliminación en ratones sugieren que la PKC puede ser un regulador fundamental de la contractilidad cardíaca y el manejo del calcio en los miocitos . Por lo tanto, “[Ser25] Protein Kinase C (19-31)” podría utilizarse en la investigación cardiovascular para estudiar estos procesos.

Mecanismo De Acción

Target of Action

The primary target of [Ser25] Protein Kinase C (19-31) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

[Ser25] Protein Kinase C (19-31) is a substrate of PKC . It is derived from the pseudo-substrate regulatory domain of PKCα (residues 19-31), with a serine at position 25 replacing the wild-type alanine . This alteration allows it to interact with PKC in a unique way, influencing the enzyme’s activity.

Biochemical Pathways

The interaction of [Ser25] Protein Kinase C (19-31) with PKC plays a role in various cellular processes, such as cell adhesion, cell transformation, cell cycle checkpoint, and cell volume control . The specific biochemical pathways affected by this interaction are complex and varied, reflecting the diverse roles of PKC in cellular function.

Result of Action

The result of [Ser25] Protein Kinase C (19-31)'s action is the modulation of PKC activity, which in turn influences a wide range of cellular processes . For instance, studies in mice suggest that PKC may be a fundamental regulator of cardiac contractility and Ca2+ handling in myocytes .

Análisis Bioquímico

Biochemical Properties

[Ser25] Protein Kinase C (19-31) plays a crucial role in biochemical reactions as a substrate for protein kinase C (PKC). It interacts with various enzymes, proteins, and biomolecules, primarily within the PKC family. The compound’s interaction with PKCα is particularly significant, as it serves as a substrate with a Km value of 0.3 μM . This interaction is essential for studying the phosphorylation processes mediated by PKC, which involve the transfer of phosphate groups to serine and threonine residues on target proteins .

Cellular Effects

[Ser25] Protein Kinase C (19-31) influences various cellular processes by modulating PKC activity. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in PKC-mediated phosphorylation impacts cell adhesion, transformation, cell cycle checkpoints, and cell volume control . Additionally, it has been shown to play a role in cardiac contractility and Ca2+ handling in myocytes .

Molecular Mechanism

The molecular mechanism of [Ser25] Protein Kinase C (19-31) involves its binding to the active site of PKCα, where it serves as a substrate for phosphorylation. This interaction leads to the activation or inhibition of downstream signaling pathways, depending on the specific cellular context . The substitution of alanine with serine at position 25 enhances the compound’s affinity for PKCα, making it a more effective substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [Ser25] Protein Kinase C (19-31) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, such as -20°C . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy .

Dosage Effects in Animal Models

The effects of [Ser25] Protein Kinase C (19-31) vary with different dosages in animal models. At lower doses, the compound effectively modulates PKC activity without causing significant adverse effects . At higher doses, it may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific experimental conditions .

Metabolic Pathways

[Ser25] Protein Kinase C (19-31) is involved in metabolic pathways regulated by PKC enzymes. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in PKC-mediated phosphorylation affects numerous cellular processes, including lipid signaling and sustained cellular responses .

Transport and Distribution

Within cells and tissues, [Ser25] Protein Kinase C (19-31) is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

[Ser25] Protein Kinase C (19-31) exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns play a vital role in determining the compound’s effects on cellular processes .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTBKSGYPRXXGI-WMJPZMSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H118N26O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1559.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)